Terephthalohydroxamic acid
Overview
Description
Terephthalohydroxamic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of terephthalic acid, where the carboxylic acid groups are converted to hydroxamic acid groups
Scientific Research Applications
Terephthalohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being explored for its potential use in cancer therapy due to its ability to chelate metal ions and inhibit metalloproteases.
Industry: It is used in the recycling of PET and in the synthesis of various polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terephthalohydroxamic acid can be synthesized through a convenient one-pot, two-step process involving the chemical recycling of polyethylene terephthalate (PET). The process begins with the decomposition of PET pellets in boiling ethylene glycol, resulting in an oligomeric mixture. This mixture is then treated with hydroxylamine at room temperature for one hour, yielding this compound with over 90% efficiency .
Industrial Production Methods: The industrial production of this compound can be integrated into conventional PET production plants. The recovered bis(2-hydroxyethyl) terephthalate (BHET) from PET glycolysis can be blended with fresh BHET, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Terephthalohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxamic acids.
Mechanism of Action
The mechanism of action of terephthalohydroxamic acid involves its ability to chelate metal ions, particularly those of transition metals. This chelation inhibits the activity of metalloproteases by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis. The molecular targets include various metalloproteases involved in cancer progression and other diseases.
Comparison with Similar Compounds
Terephthalohydrazide: Another derivative of terephthalic acid, where the carboxylic acid groups are converted to hydrazide groups.
Acetohydroxamic acid: A simpler hydroxamic acid used as a urease inhibitor in medical applications.
Uniqueness: Terephthalohydroxamic acid is unique due to its dual hydroxamic acid groups, which enhance its metal-chelating ability and make it a potent inhibitor of metalloproteases. This dual functionality distinguishes it from simpler hydroxamic acids like acetohydroxamic acid, which only has one hydroxamic acid group.
Properties
IUPAC Name |
1-N,4-N-dihydroxybenzene-1,4-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-7(9-13)5-1-2-6(4-3-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJCYOUHZABXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173892 | |
Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20073-80-7 | |
Record name | N1,N4-Dihydroxy-1,4-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20073-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalyldihydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terephthalohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEREPHTHALYLDIHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS9G3AGO1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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